molecular formula C15H14N2O2 B1671253 Eslicarbazepine CAS No. 104746-04-5

Eslicarbazepine

Cat. No. B1671253
M. Wt: 254.28 g/mol
InChI Key: BMPDWHIDQYTSHX-AWEZNQCLSA-N
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Description

Eslicarbazepine is an antiepileptic medication used to control partial seizures (convulsions) in the treatment of epilepsy . It belongs to a class of medicines called anticonvulsants and acts in the brain to prevent seizures .


Synthesis Analysis

Eslicarbazepine (S-licarbazepine) has been prepared in one step from its racemic form RS-licarbazepine via lipase-catalyzed kinetic resolution . Another method involves the asymmetric reduction of oxcarbazepine to S-licarbazepine, a key intermediate in the synthesis of Eslicarbazepine acetate, using the yeast strain Pichia methanolica 103660 .


Molecular Structure Analysis

The molecular formula of Eslicarbazepine is C15H14N2O2 and its molecular weight is 254.29 .


Chemical Reactions Analysis

Eslicarbazepine acetate reduces the levels of mean systemic exposure by 54% for simvastatin and 36–39% for rosuvastatin, thus it is advisable to monitor response to therapy (e.g., cholesterol levels) and increase the dose of these drugs if necessary .


Physical And Chemical Properties Analysis

Eslicarbazepine Acetate has a molecular formula of C17H16N2O3 and a molecular weight of 296.32. It is a solid and has a solubility of 59 mg/mL in DMSO .

Scientific Research Applications

Mechanisms of Action in Epilepsy

  • Antiepileptic Mechanisms : Eslicarbazepine shows significant anticonvulsant activity in animal models, suggesting potential antiepileptogenic effects. It primarily acts by enhancing the slow inactivation of voltage-gated sodium channels without causing upregulation of persistent Na+ current, which is crucial in its mechanism of action in epilepsy treatment (Soares-da-Silva et al., 2015).

Effects on EEG Activity

  • EEG Activity and Connectivity : Eslicarbazepine acetate has been observed to significantly enhance global power spectral density and connectivity across all frequency bands in EEG studies of people with focal epilepsy. It has also been associated with a notable reduction in seizure frequency (Pellegrino et al., 2018).

Clinical Trials and Open Studies

  • Clinical Efficacy : ESL has demonstrated effectiveness as adjunctive therapy in adults with focal-onset seizures. It has shown improvements in health-related quality of life and is usually well-tolerated in elderly patients. ESL as the only add-on to antiepileptic drug monotherapy has been effective in patients not responding to carbamazepine therapy (Shorvon et al., 2017).

Pharmacological Profile

  • Pharmacological Properties : Eslicarbazepine acetate's pharmacological profile has been analyzed in comparison to other antiepileptic drugs of the dibenzazepine group, with a focus on its effectiveness, safety, and tolerability for the treatment of focal epilepsies (Willems et al., 2018).

Pharmacokinetic/Pharmacodynamic Evaluation

  • Pharmacokinetic and Pharmacodynamic Evaluation : ESL has been studied for its pharmacokinetic properties and pharmacodynamic effects, indicating favorable profiles in adult patients at daily doses of 800 and 1200 mg.

Applications Beyond Epilepsy

While the primary focus of eslicarbazepine acetate (ESL) research is on its efficacy in treating epilepsy, particularly focal epilepsy, there are indications of its potential use beyond this specific disorder. Here are some insights from recent studies:

  • Potential for Treating Pharmacoresistant Epilepsy : ESL has been shown to maintain use-dependent blocking effects in human and experimental epilepsy, suggesting its potential to overcome cellular resistance mechanisms to conventional antiepileptic drugs. It also inhibits Cav3.2 T-type Ca(2+) channels, key mediators of epileptogenesis, indicating its potential as an antiepileptogenic agent (Doeser et al., 2015).

  • Investigation in Other Neurological and Psychiatric Disorders : ESL is under investigation for its potential applications in various neurological and psychiatric disorders beyond epilepsy. The unique properties of ESL, particularly its effects on voltage-gated sodium channels, suggest that it may have broader therapeutic applications (Zaccara et al., 2015).

  • Use in Pediatric Epilepsy : While not beyond epilepsy, ESL's use in pediatric patients is a significant area of investigation. It is being evaluated for its efficacy and safety as add-on treatment for focal-onset seizures in children and adolescents, showing promising results (Lattanzi et al., 2018).

Safety And Hazards

Eslicarbazepine is associated with numerous side effects including dizziness, drowsiness, nausea, vomiting, diarrhea, headache, aphasia, lack of concentration, psychomotor retardation, speech disturbances, ataxia, depression, and hyponatremia . It is recommended that patients taking eslicarbazepine be monitored for suicidality .

properties

IUPAC Name

(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPDWHIDQYTSHX-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316900
Record name Eslicarbazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The precise mechanism(s) by which eslicarbazepine exerts anticonvulsant activity is unknown but is thought to involve inhibition of voltage-gated sodium channels.
Record name Eslicarbazepine
Source DrugBank
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Product Name

Eslicarbazepine

CAS RN

104746-04-5
Record name Eslicarbazepine
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Record name Eslicarbazepine [USAN:INN:BAN]
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Record name Eslicarbazepine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14575
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Record name Eslicarbazepine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide
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Record name ESLICARBAZEPINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,610
Citations
L Almeida, P Soares-da-Silva - Neurotherapeutics, 2007 - Springer
… , eslicarbazepine … eslicarbazepine, as assessed by Cmax, was 33% higher after ESL 900 mg qd in comparison with ESL 450 mg bid The extent of systemic exposure to eslicarbazepine …
Number of citations: 225 link.springer.com
M Bialer, P Soares‐da‐Silva - Epilepsia, 2012 - Wiley Online Library
… Unlike OXC, which is metabolized to both eslicarbazepine and (R)-licarbazepine, ESL is extensively converted to eslicarbazepine. The systemic exposure to eslicarbazepine after ESL …
Number of citations: 165 onlinelibrary.wiley.com
G Zaccara, F Giovannelli, M Cincotta… - Drug design …, 2015 - Taylor & Francis
Eslicarbazepine acetate (ESL) is a new antiepileptic drug … , the active ESL metabolite (eslicarbazepine) affects slow … by hepatic esterases to eslicarbazepine. This active metabolite has a …
Number of citations: 42 www.tandfonline.com
L Almeida, M Bialer, P Soares-da-Silva - The treatment of epilepsy, 2009 - academia.edu
… Eslicarbazepine and other eslicarbazepine acetate metabolites are mainly eliminated in the … acetate merabolites recovered in urine were eslicarbazepine and eslicarbazepine …
Number of citations: 60 www.academia.edu
E Ben-Menachem, AA Gabbai, A Hufnagel, J Maia… - Epilepsy research, 2010 - Elsevier
OBJECTIVE: To investigate the efficacy and safety of once-daily eslicarbazepine acetate (ESL) when used as add-on treatment in adults with ≥4 partial-onset seizures per 4-week …
Number of citations: 222 www.sciencedirect.com
PL McCormack, DM Robinson - CNS drugs, 2009 - Springer
▴ Eslicarbazepine acetate, a prodrug of eslicarbazepine (S-licarbazepine), is a novel, voltage-gated sodium channel antagonist under development for the adjunctive treatment of adult …
Number of citations: 59 link.springer.com
P Soares‐da‐Silva, N Pires… - Pharmacology …, 2015 - Wiley Online Library
… eslicarbazepine that represents ~95% of circulating active moieties. ESL and eslicarbazepine … Data reviewed here suggest that ESL and eslicarbazepine demonstrated the following in …
Number of citations: 71 bpspubs.onlinelibrary.wiley.com
GL Galiana, AC Gauthier, RH Mattson - Drugs in R&D, 2017 - Springer
… Clinical studies using eslicarbazepine acetate as adjunctive treatment or monotherapy have … eslicarbazepine acetate is its ability to be administered only once per day. Eslicarbazepine …
Number of citations: 69 link.springer.com
L Almeida, JH Potgieter, J Maia, MA Potgieter… - European journal of …, 2008 - Springer
… eslicarbazepine and eslicarbazepine-GLU, both in the control group and liver impairment group. Urine excretion of eslicarbazepine and eslicarbazepine… of eslicarbazepine recovered in …
Number of citations: 113 link.springer.com
A Verrotti, G Loiacono, A Rossi, G Zaccara - Epilepsy research, 2014 - Elsevier
… the recent studies on eslicarbazepine acetate in the treatment … Eslicarbazepine acetate is not recommended below 18 years… Eslicarbazepine acetate appears to be a safe and effective …
Number of citations: 39 www.sciencedirect.com

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